

Spectroscopic and Structural Analysis of Acetyl Perisesaccharide C: A Technical Overview

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Compound of Interest

Compound Name: *Acetyl Perisesaccharide C*

Cat. No.: *B2683716*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for **Acetyl Perisesaccharide C**, an oligosaccharide isolated from the root barks of *Periploca sepium*. Due to the limited public availability of the raw spectroscopic data from the primary scientific literature, this document outlines the expected data presentation, general experimental protocols, and a conceptual workflow for the characterization of this compound.

Chemical Structure and Properties

Acetyl Perisesaccharide C is an acetylated oligosaccharide. While initial searches suggested a molecular formula of $C_{37}H_{62}O_{18}$ and a CAS number of 110764-09-5, further investigation points towards a closely related series of compounds, the Perisesaccharides A-E, isolated from *Periploca sepium*. The primary reference for these compounds is a 2010 publication in *Planta Medica*. A commercially available compound, "Perisesaccharide C", is listed with the molecular formula $C_{35}H_{60}O_{17}$ and CAS number 1311473-28-5, and its structure is presented below. It is plausible that "**Acetyl Perisesaccharide C**" is a derivative of this compound, potentially bearing an additional acetyl group which would account for the formula $C_{37}H_{62}O_{18}$.

Structure of the related Perisesaccharide C:

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Caption: Chemical structure of Perisesaccharide C.

Spectroscopic Data (NMR and MS)

Detailed, quantitative NMR and MS data for **Acetyl Perisesaccharide C** are not readily available in the public domain. The primary research article describing the isolation of the related Perisesaccharides indicates that structures were elucidated using NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). A certificate of analysis for a commercial sample of **Acetyl Perisesaccharide C** states that the ^1H NMR and HPLC data are "consistent with structure" but does not provide the actual data.

In a typical structure elucidation of a novel oligosaccharide like **Acetyl Perisesaccharide C**, the following spectroscopic data would be acquired and presented in a tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Hypothetical ^1H NMR Data for a Sugar Moiety in **Acetyl Perisesaccharide C** (in a suitable solvent, e.g., $\text{C}_5\text{D}_5\text{N}$)

Position	δH (ppm)	Multiplicity	J (Hz)
1	4.85	d	7.8
2	4.10	dd	8.0, 9.5
3	4.30	t	9.5
4	4.25	t	9.5
5	3.90	m	
6a	4.40	dd	2.0, 12.0
6b	4.20	dd	5.0, 12.0
OAc	2.15	s	

Table 2: Hypothetical ^{13}C NMR Data for a Sugar Moiety in **Acetyl Perisesaccharide C** (in a suitable solvent, e.g., $\text{C}_5\text{D}_5\text{N}$)

Position	δC (ppm)
1	104.5
2	75.0
3	78.0
4	72.0
5	77.5
6	63.0
C=O (OAc)	170.8
CH ₃ (OAc)	21.1

Mass Spectrometry (MS) Data

High-resolution mass spectrometry would provide the accurate mass of the molecule, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule and elucidate the sequence of the oligosaccharide chain.

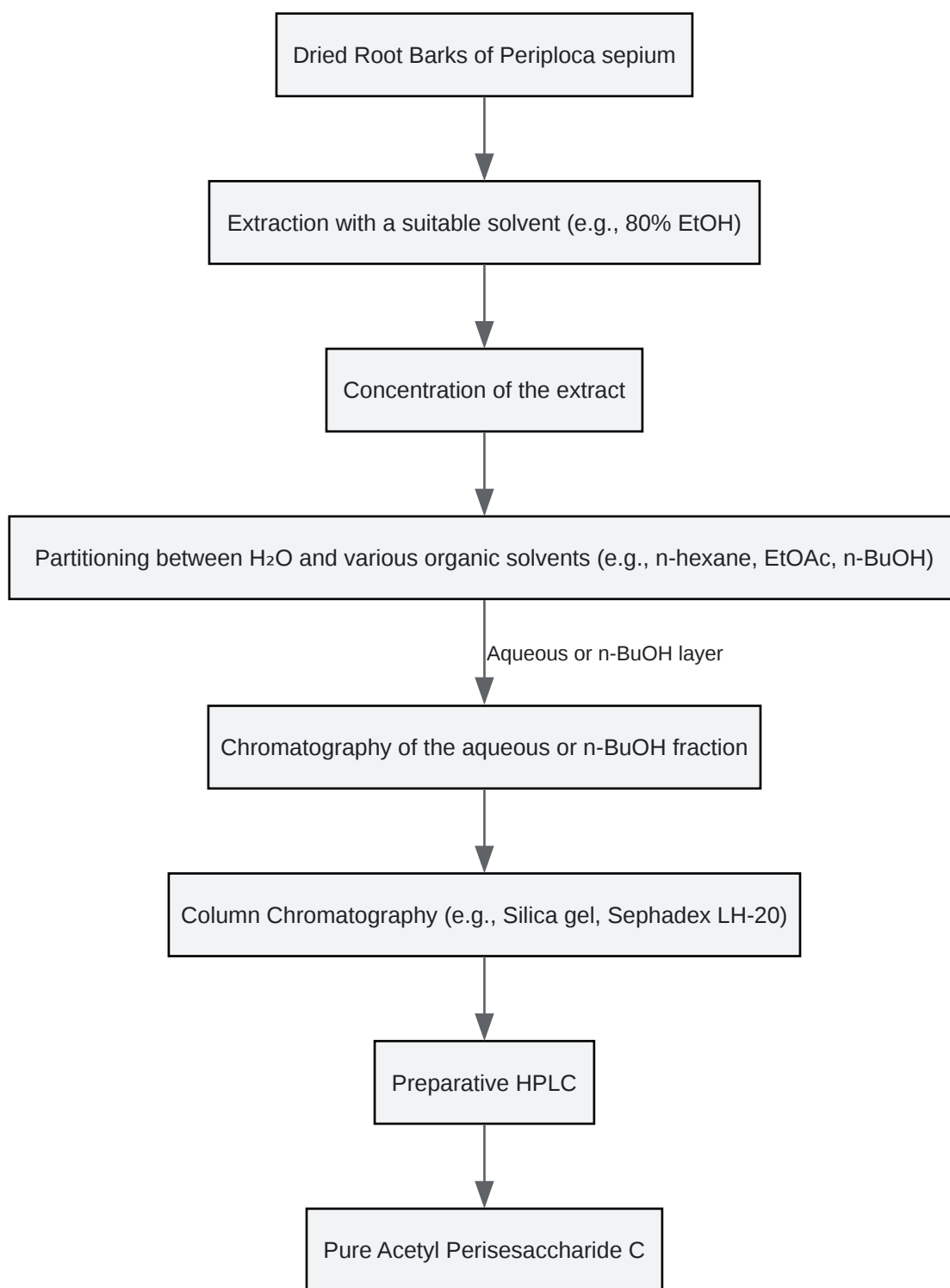
Table 3: Expected Mass Spectrometry Data for **Acetyl Perisesaccharide C**

Ion	[M+Na] ⁺	[M+H] ⁺
Calculated m/z (for C ₃₇ H ₆₂ O ₁₈)	817.3880	795.4060
Observed m/z	Data not available	Data not available

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and characterization of oligosaccharides from plant material, based on standard phytochemical techniques.

Isolation of Acetyl Perisesaccharide C



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Caption: General workflow for the isolation of **Acetyl Perisesaccharide C**.

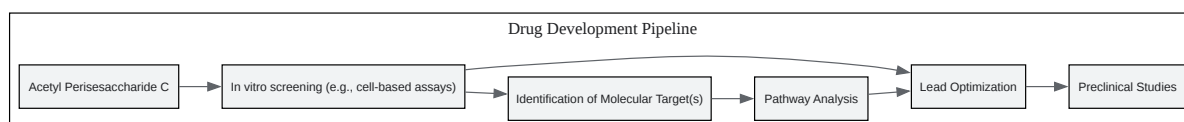
Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

- **NMR Spectroscopy:** 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be performed to determine the connectivity of atoms, the sequence of sugar units, the positions of acetyl groups, and the stereochemistry of the glycosidic linkages.
- **Mass Spectrometry:** HRESIMS would be used to determine the molecular formula. MS/MS fragmentation patterns would help to confirm the oligosaccharide sequence.
- **Chemical Methods:** Acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides would be used to identify the constituent sugar units.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by **Acetyl Perisesaccharide C**. The general class of oligosaccharides from plant sources has been investigated for a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. Further research is required to elucidate the specific biological functions of **Acetyl Perisesaccharide C**.



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Caption: Conceptual workflow for investigating the biological activity of **Acetyl Perisesaccharide C**.

In conclusion, while the complete spectroscopic dataset for **Acetyl Perisesaccharide C** is not publicly accessible, this guide provides a framework for understanding the type of data required for its full characterization and a general overview of the methodologies involved. Further

investigation into the primary literature is necessary to obtain the detailed quantitative data for this compound.

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